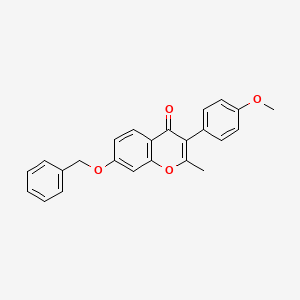

![molecular formula C21H27N3O4 B12160374 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]chinazolin-2-yl)oxy]-N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die einen Azepinochinazolin-Kern mit einer Tetrahydropyran-Einheit kombiniert, was sie zu einem interessanten Objekt für chemische und pharmakologische Studien macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]chinazolin-2-yl)oxy]-N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamid umfasst typischerweise mehrere Schritte:

Bildung des Azepinochinazolin-Kerns: Dieser Schritt beginnt häufig mit der Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um das Azepinochinazolin-Ringsystem zu bilden.

Einführung der Oxogruppe: Die Oxogruppe an Position 12 kann durch Oxidationsreaktionen unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid eingeführt werden.

Anlagerung der Tetrahydropyran-Einheit: Dies beinhaltet die Reaktion des Azepinochinazolin-Zwischenprodukts mit einem Tetrahydropyran-Derivat, häufig durch nukleophile Substitutions- oder Additionsreaktionen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit Acetamid unter Bedingungen, die die Amidbindungsbildung fördern, wie beispielsweise die Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Dies könnte kontinuierliche Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und den Einsatz automatisierter Systeme zur Überwachung und Anpassung von Parametern in Echtzeit umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Tetrahydropyran-Einheit, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können auf die Oxogruppe abzielen und sie unter milden Bedingungen unter Verwendung von Reagenzien wie Natriumborhydrid in eine Hydroxylgruppe umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an Positionen, die an die Stickstoffatome im Azepinochinazolin-Ring angrenzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Hydroxylierte Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Azepinochinazolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Azepinochinazolin-Derivaten in verschiedenen chemischen Reaktionen zu verstehen.

Biologie

Biologisch wird die Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht. Ihre Struktur lässt vermuten, dass sie mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

In der Medizin konzentriert sich die Forschung auf ihre potenziellen therapeutischen Anwendungen. Die Fähigkeit der Verbindung, biologische Pfade zu modulieren, könnte sie nützlich machen bei der Behandlung von Krankheiten wie Krebs, neurologischen Erkrankungen oder Infektionskrankheiten.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]chinazolin-2-yl)oxy]-N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen. Zu diesen Zielen könnten Enzyme, Rezeptoren oder andere Proteine gehören, die an kritischen biologischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, in aktive Zentren oder Bindungstaschen zu passen und so die Aktivität dieser Ziele zu modulieren und auf diese Weise ihre Wirkungen auszuüben.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under mild conditions using reagents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the azepinoquinazoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepinoquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of azepinoquinazoline derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Azepinochinazolin-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.

Tetrahydropyran-Derivate: Verbindungen, die die Tetrahydropyran-Einheit enthalten, aber den Azepinochinazolin-Kern nicht haben.

Einzigartigkeit

Was 2-[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]chinazolin-2-yl)oxy]-N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamid auszeichnet, ist die Kombination aus Azepinochinazolin- und Tetrahydropyran-Struktur.

Eigenschaften

Molekularformel |

C21H27N3O4 |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

N-(oxan-4-ylmethyl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |

InChI |

InChI=1S/C21H27N3O4/c25-20(22-13-15-7-10-27-11-8-15)14-28-16-5-6-18-17(12-16)21(26)24-9-3-1-2-4-19(24)23-18/h5-6,12,15H,1-4,7-11,13-14H2,(H,22,25) |

InChI-Schlüssel |

JNZUUAXYBNRKEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NCC4CCOCC4)C(=O)N2CC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)

![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)